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Compound of Interest

Compound Name: 4-Bromo-6-methylbenzo[d]thiazole

Cat. No.: B12095823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-6-
methylbenzo[d]thiazole as a versatile building block in organic synthesis. This compound

serves as a valuable scaffold for the introduction of molecular diversity, enabling the synthesis

of a wide range of derivatives with potential applications in medicinal chemistry and materials

science.

Introduction
4-Bromo-6-methylbenzo[d]thiazole is a substituted benzothiazole derivative featuring a

bromine atom at the 4-position and a methyl group at the 6-position. The benzothiazole core is

a "privileged" structure in medicinal chemistry, found in numerous biologically active

compounds. The presence of a bromo substituent provides a reactive handle for various cross-

coupling reactions, making this molecule an ideal starting material for the synthesis of complex

molecular architectures. The methyl group can also influence the electronic properties and

steric environment of the molecule, potentially modulating the biological activity of its

derivatives.

Synthetic Applications
The primary utility of 4-Bromo-6-methylbenzo[d]thiazole in organic synthesis lies in its ability

to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine
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bond at the 4-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating

catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds.

A general workflow for the utilization of 4-Bromo-6-methylbenzo[d]thiazole as a building

block is depicted below:
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Caption: Synthetic workflow for 4-Bromo-6-methylbenzo[d]thiazole.
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Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl

halides and boronic acids or esters. 4-Bromo-6-methylbenzo[d]thiazole is an excellent

substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl

substituents at the 4-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry
Aryl
Boronic
Acid

Catalyst
(mol%)

Ligand
(mol%)

Base Solvent
Temp.
(°C)

Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
- K₂CO₃

Toluene/

H₂O
100 >90

2

4-

Methoxy

phenylbo

ronic acid

Pd₂(dba)

₃ (2)

SPhos

(4)
K₃PO₄

1,4-

Dioxane
110 85-95

3

Thiophen

e-2-

boronic

acid

Pd(OAc)₂

(3)

XPhos

(6)
Cs₂CO₃ THF 80 80-90

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl halide. This reaction is valuable for the synthesis of alkynyl-substituted benzothiazoles,

which are important precursors for more complex molecules and can exhibit interesting

photophysical properties.

Table 2: Representative Conditions for Sonogashira Coupling
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Entry Alkyne
Pd
Catalyst
(mol%)

Cu Co-
catalyst
(mol%)

Base Solvent
Temp.
(°C)

Yield
(%)

1
Phenylac

etylene

PdCl₂(PP

h₃)₂ (2)
CuI (4) Et₃N THF 60 >90

2

Ethynyltri

methylsil

ane

Pd(PPh₃)

₄ (5)
CuI (5) DiPEA DMF 80 85-95

3 1-Hexyne
Pd(OAc)₂

(2)
CuI (4) K₂CO₃

Acetonitri

le
70 80-90

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This

reaction allows for the introduction of a wide range of primary and secondary amines at the 4-

position of the benzothiazole core, providing access to a diverse set of derivatives with

potential biological activity.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Entry Amine
Pd Pre-
catalyst
(mol%)

Ligand
(mol%)

Base Solvent
Temp.
(°C)

Yield
(%)

1
Morpholi

ne

Pd₂(dba)

₃ (2)

BINAP

(3)
NaOtBu Toluene 100 >90

2 Aniline
Pd(OAc)₂

(2)

Xantphos

(4)
Cs₂CO₃

1,4-

Dioxane
110 85-95

3
Benzyla

mine

G3-

XPhos

(1)

- LHMDS THF 80 >95
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Synthesis of 4-Bromo-6-methylbenzo[d]thiazole
The synthesis of 4-Bromo-6-methylbenzo[d]thiazole can be achieved in a two-step sequence

starting from 3-bromo-5-methylaniline. The first step involves the formation of the 2-

aminobenzothiazole core, followed by deamination.

3-Bromo-5-methylaniline

Step 1: Thiocyanation
(e.g., KSCN, Br₂)

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Step 2: Deamination
(e.g., NaNO₂, H₃PO₂)

4-Bromo-6-methylbenzo[d]thiazole
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benzo[d]thiazole
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Therapeutic Outcome
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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